molecular formula C14H12OSe B14272108 (9H-Selenoxanthen-9-YL)methanol CAS No. 128750-50-5

(9H-Selenoxanthen-9-YL)methanol

Cat. No.: B14272108
CAS No.: 128750-50-5
M. Wt: 275.21 g/mol
InChI Key: GXCQWCUQFJQLNZ-UHFFFAOYSA-N
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Description

(9H-Selenoxanthen-9-YL)methanol is a chemical compound that belongs to the selenoxanthene family. It is characterized by the presence of a selenium atom in its structure, which imparts unique properties compared to its oxygen and sulfur analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Selenoxanthen-9-YL)methanol typically involves the reaction of selenoxanthene with formaldehyde in the presence of a base. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) as a solvent, followed by the addition of formaldehyde . The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediates and to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(9H-Selenoxanthen-9-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxanthene aldehydes, ketones, and various substituted selenoxanthene derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the selenium atom, which imparts distinct photophysical properties compared to its oxygen and sulfur analogs. The selenium atom enhances the compound’s ability to undergo ISC, resulting in higher phosphorescence quantum yields and shorter lifetimes . These properties make it particularly valuable in the development of advanced materials for electronic and photonic applications.

Properties

CAS No.

128750-50-5

Molecular Formula

C14H12OSe

Molecular Weight

275.21 g/mol

IUPAC Name

9H-selenoxanthen-9-ylmethanol

InChI

InChI=1S/C14H12OSe/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2

InChI Key

GXCQWCUQFJQLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3[Se]2)CO

Origin of Product

United States

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